molecular formula C19H25N5O B2658097 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034346-54-6

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No. B2658097
CAS RN: 2034346-54-6
M. Wt: 339.443
InChI Key: WOIDAQHBBSARQI-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Research on heterocyclic carboxamides, analogous to the compound , has demonstrated their potential as antipsychotic agents. Studies have evaluated these compounds for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their significance in psychiatric medication development (Norman et al., 1996).

CGRP Receptor Inhibitor Development

Another area of interest is the development of CGRP (calcitonin gene-related peptide) receptor antagonists, where related compounds are synthesized for potential use in treating migraines. The process involves a stereoselective synthesis, highlighting the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Cann et al., 2012).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

Compounds with structural similarities have been analyzed for their interaction with the CB1 cannabinoid receptor, which is crucial for developing treatments for disorders related to the endocannabinoid system. This research includes molecular orbital methods and pharmacophore models to understand the binding dynamics (Shim et al., 2002).

NK1 Receptor Ligands Development

Research into NK1 receptor ligands based on the 4-phenylpyridine moiety involves the synthesis of compounds for exploring their therapeutic potential in treating depression, anxiety, and other psychiatric conditions. This highlights the compound's application in neuropsychopharmacology (Giuliani et al., 2011).

Antibacterial and Anticancer Compound Synthesis

Compounds with similar structures have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating the potential for developing new therapeutic agents in oncology and infectious diseases (Bondock & Gieman, 2015).

properties

IUPAC Name

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-4-7-17(23)19(25)22-14-8-11-24(12-9-14)18-15-5-2-3-6-16(15)20-13-21-18/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDAQHBBSARQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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